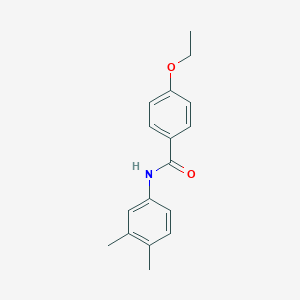

N-(3,4-dimethylphenyl)-4-ethoxybenzamide

Descripción

N-(3,4-Dimethylphenyl)-4-ethoxybenzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzoyl group linked to a 3,4-dimethylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. The compound’s structure has been characterized via single-crystal X-ray diffraction, revealing key conformational features:

- Antiperpendicular orientation of the N–H and C=O bonds, a common trait in benzanilides that stabilizes intramolecular hydrogen bonding .

- Hydrogen-bonded chains along the crystallographic b-axis, mediated by N–H⋯O interactions (Fig. 1) .

This compound is part of a broader class of benzanilides studied for their crystallographic behavior and substituent effects on packing motifs .

Propiedades

Fórmula molecular |

C17H19NO2 |

|---|---|

Peso molecular |

269.34g/mol |

Nombre IUPAC |

N-(3,4-dimethylphenyl)-4-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-9-6-14(7-10-16)17(19)18-15-8-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,18,19) |

Clave InChI |

DDWCIMFLYSGGQV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

SMILES canónico |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Benzoyl Ring

4-Ethoxy vs. 4-Methyl Substitution

Replacing the 4-ethoxy group with a 4-methyl group (as in N-(3,4-dimethylphenyl)-4-methylbenzamide ) results in:

- Reduced steric bulk : The methyl group (van der Waals volume ~20 ų) is smaller than ethoxy (~55 ų), leading to tighter crystal packing .

- Altered solubility : The ethoxy group enhances lipophilicity (logP ~3.2 vs. ~2.8 for methyl), favoring organic solvent solubility .

- Hydrogen bonding : Both analogs retain antiperpendicular N–H/C=O conformations, but ethoxy’s oxygen may participate in weak C–H⋯O interactions absent in the methyl analog .

4-Ethoxy vs. 4-Fluoro Substitution

In N-(4-bromophenyl)-4-ethoxybenzamide (CAS 329059-46-3) and N-(3,4-difluorophenyl)-3-methylbenzamide (CAS 346720-59-0):

Substituent Effects on the Aniline Ring

3,4-Dimethylphenyl vs. 4-Aminophenyl

In N-(4-aminophenyl)-4-fluorobenzamide (CAS 186544-90-1):

- Hydrogen bonding capacity: The amino group (–NH₂) introduces additional hydrogen bond donors, increasing lattice energy and melting point (>250°C vs. ~180°C for 3,4-dimethylphenyl) .

- Biological activity: Amino-substituted analogs are often explored for kinase inhibition, whereas 3,4-dimethyl groups may enhance metabolic stability .

3,4-Dimethylphenyl vs. 2-Methoxyphenyl

In (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide :

Table 1: Key Properties of Selected Benzamide Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.